

A Technical Guide to 4-Chlorotetrahydropyran (CAS No. 1768-64-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorotetrahydropyran

Cat. No.: B167756

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Chlorotetrahydropyran**, a key heterocyclic compound. The tetrahydropyran (THP) moiety is a significant structural motif found in numerous biologically active natural products and pharmaceutical agents.^{[1][2]} The strategic placement of a chlorine atom at the C4 position offers a versatile handle for further chemical modifications, making it a valuable intermediate in organic synthesis and drug discovery. This document covers its fundamental identifiers, physicochemical properties, synthesis protocols, and safety information.

Chemical Identifiers and Properties

Accurate identification is critical in chemical research and development. **4-Chlorotetrahydropyran** is cataloged under several identifiers across various chemical databases.

Table 1: Core Identifiers for **4-Chlorotetrahydropyran**

Identifier	Value
CAS Number	1768-64-5[3][4][5][6][7]
IUPAC Name	4-chlorooxane[4][6][7]
Molecular Formula	C ₅ H ₉ ClO[3][4][5][6]
Molecular Weight	120.58 g/mol [4][7]
PubChem CID	137202[4][6][7]
InChI Key	DHRSKOBIDIDMJZ-UHFFFAOYSA-N[4][6][7]
Canonical SMILES	C1COCCC1Cl[4][6][7]
EC Number	605-785-9[7]
Synonyms	4-Chlorotetrahydro-2H-pyran, 4-chlorooxane, 4-chloranyloxane[3][4][7]

Table 2: Physicochemical Properties of **4-Chlorotetrahydropyran**

Property	Value
Appearance	Liquid[5]
Density	1.114 g/mL at 25°C
Boiling Point	150 °C at 760 mmHg[5][6]
Flash Point	45.6 °C[5]
Refractive Index	n _{20/D} 1.462

Synthesis Methodologies and Data

The primary route for synthesizing **4-chlorotetrahydropyran** derivatives is the Prins cyclization.[1][2] This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, followed by intramolecular cyclization and trapping of the resulting oxocarbenium ion by a chloride ion.[1][2]

Recent advancements have focused on using Lewis acids like niobium(V) chloride to achieve high yields under mild conditions.^{[8][9]} For stereoselective synthesis, chiral catalyst systems, such as a chiral thiourea/HCl co-catalyzed reaction, have been developed to control the stereochemistry of the resulting tetrahydropyran ring.^[1]

Table 3: Representative Yields for the Synthesis of **4-Chlorotetrahydropyran** Derivatives

The following data, adapted from studies on analogous derivatives, indicates the expected performance for the synthesis of substituted **4-chlorotetrahydropyrans**.

Aldehyde	Catalyst System	Yield (%)	Reference
Substituted Benzaldehydes	20 mol% Niobium(V) Chloride	89 - 95	^[8]
Aliphatic Aldehydes	20 mol% Niobium(V) Chloride	Slightly lower than aromatic	^[8]
Benzaldehyde	(R,R)-Thiourea Catalyst / HCl	82	^[1]
Formaldehyde	(R,R)-Thiourea Catalyst / HCl	78	^[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of **4-chlorotetrahydropyran** derivatives.

Protocol 1: Rapid Synthesis using Niobium(V) Chloride

This method, adapted from Yadav et al., describes an efficient synthesis of **4-chlorotetrahydropyran** derivatives.^[8]

- Materials:
 - Aldehyde (e.g., benzaldehyde)
 - 3-Buten-1-ol

- Niobium(V) chloride (NbCl_5)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Procedure:
 - To a stirred solution of the aldehyde (1 mmol) and 3-buten-1-ol (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add niobium(V) chloride (20 mol%) in one portion.
 - Allow the reaction mixture to warm to room temperature and stir for the time required to complete the reaction (typically monitored by TLC).
 - Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO_3 .
 - Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
 - Filter the solution and concentrate the solvent under reduced pressure.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired **4-chlorotetrahydropyran** derivative.
- Characterization:
 - Confirm the stereochemistry and structure of the product using nuclear magnetic resonance (NMR) spectroscopy.[8] The products typically show a preference for the cis-

configuration.[8]

Protocol 2: Enantioselective Synthesis via Chiral Thiourea/HCl Catalysis

This protocol is adapted from methodologies developed for the asymmetric Prins cyclization to yield enantioenriched **4-chlorotetrahydropyran** derivatives.[1]

- Materials:
 - Homoallylic alcohol (e.g., 1-phenyl-3-buten-1-ol) (1.0 equiv)
 - Aldehyde (e.g., paraformaldehyde) (1.5 equiv)
 - Chiral (R,R)-Thiourea catalyst (5 mol%)
 - Hydrogen chloride solution (e.g., 4 M in 1,4-dioxane) (10 mol%)
 - Anhydrous Toluene
 - Anhydrous Magnesium Sulfate (MgSO_4)
 - Silica Gel for column chromatography
- Procedure:
 - To a flame-dried Schlenk flask under an inert atmosphere, add the chiral thiourea catalyst.
 - Add anhydrous toluene and cool the solution to the desired temperature (e.g., $-20\text{ }^{\circ}\text{C}$).
 - Add a solution of the homoallylic alcohol in anhydrous toluene dropwise.
 - Add the aldehyde in one portion.
 - Add the hydrogen chloride solution dropwise.
 - Stir the reaction mixture for 24-48 hours, monitoring progress by TLC.
- Work-up and Purification:

- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
- Characterization:
 - Determine the yield, diastereomeric ratio (by ^1H NMR), and enantiomeric excess (by chiral HPLC or SFC) of the purified product.^[1]

Safety and Handling

4-Chlorotetrahydropyran is a flammable liquid and presents several health hazards.

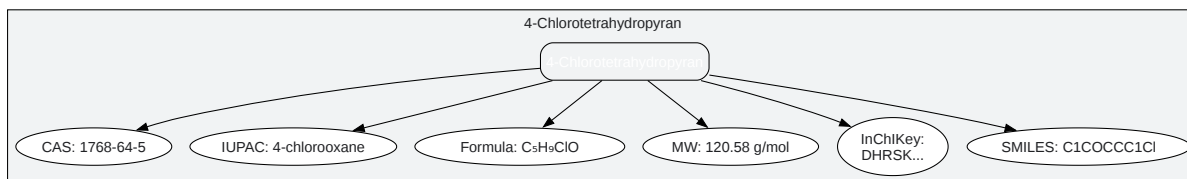
Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.^[4] Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard and Precautionary Statements

Type	Code	Statement
Hazard	H226	Flammable liquid and vapor[7]
Hazard	H315	Causes skin irritation[7]
Hazard	H319	Causes serious eye irritation[7]
Hazard	H335	May cause respiratory irritation[7]
Precautionary	P210	Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
Precautionary	P280	Wear protective gloves/protective clothing/eye protection/face protection.[4]
Precautionary	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Visualizations

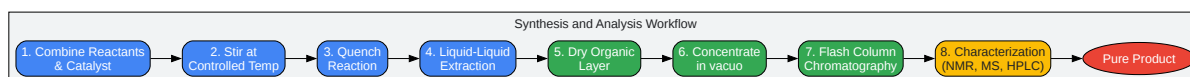
Diagram 1: Relationship of Chemical Identifiers



[Click to download full resolution via product page](#)

Caption: Logical relationship of core identifiers for **4-Chlorotetrahydropyran**.

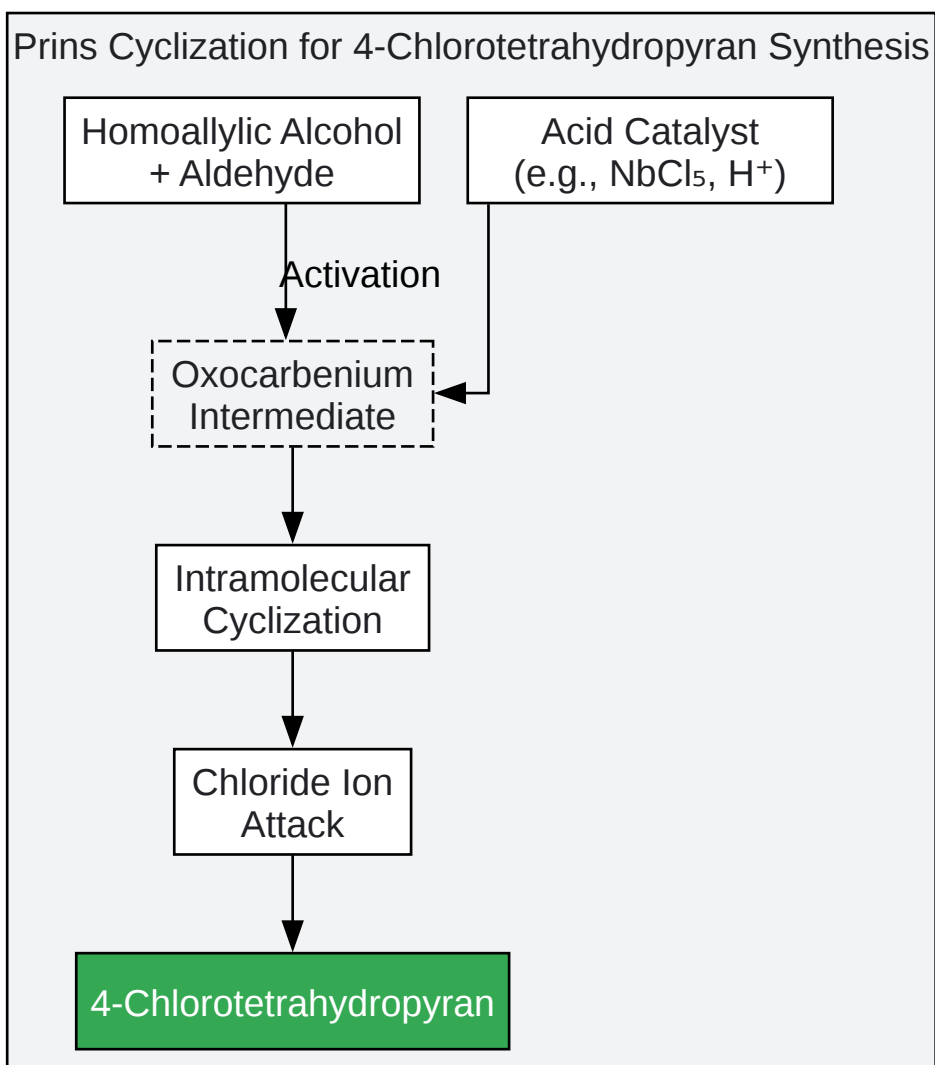
Diagram 2: Experimental Workflow for Synthesis and Analysis



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and analysis.

Diagram 3: Simplified Prins Cyclization Mechanism



[Click to download full resolution via product page](#)

Caption: Simplified mechanism for the acid-catalyzed Prins cyclization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 4-chlorotetrahydropyran, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. 4-Chlorotetrahydro-2H-pyran | CAS#:1768-64-5 | Chemsrce [chemsrc.com]
- 6. 4-Chlorotetrahydro-2H-pyran 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 2H-Pyran, 4-chlorotetrahydro- | C₅H₉ClO | CID 137202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rapid and Efficient Protocol for the Synthesis of 4-Chlorotetrahydropyrans Using Niobium(V) Chloride [organic-chemistry.org]
- 9. Tetrahydropyran synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [A Technical Guide to 4-Chlorotetrahydropyran (CAS No. 1768-64-5)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167756#4-chlorotetrahydropyran-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

